molecular formula C16H26N4O B2490887 (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2319803-67-1

(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2490887
CAS RN: 2319803-67-1
M. Wt: 290.411
InChI Key: VXHVHSFUZZCTQH-UHFFFAOYSA-N
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Description

The synthesis and analysis of pyrazole and diazepane derivatives have attracted significant attention due to their potential biological activities and applications in various fields of chemistry. Pyrazole derivatives, in particular, are noted for their diverse pharmacological properties, making the study of their synthesis, structure, and properties highly relevant.

Synthesis Analysis

Pyrazole derivatives have been synthesized using various methods, including 1,3-dipolar cycloaddition reactions and the use of Bredereck’s reagent for selective formation of chalcones. For example, Malathi and Chary (2019) developed a simple and efficient method to synthesize benzopyrrolo diazepin derivatives using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2-nitrobenzene as starting materials, with Bredereck’s reagent facilitating selective chalcone formation (Malathi & Chary, 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray diffraction, NMR, MS, and IR spectra. Cao et al. (2010) synthesized and characterized a pyrazol-triazol methanone derivative, determining its structure through X-ray diffraction to elucidate the crystallographic parameters (Cao et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including condensation, cycloaddition, and rearrangement, leading to the formation of complex structures with diverse chemical properties. Bawa et al. (2010) synthesized a pyrazolo cinnolinyl methanone through the condensation of cinnolinone with isonicotinic acid hydrazide, demonstrating the versatility of pyrazole chemistry (Bawa et al., 2010).

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-12-15(13(2)18(3)17-12)16(21)20-9-5-8-19(10-11-20)14-6-4-7-14/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHVHSFUZZCTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

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